Sulfamoyl fluoride, bis(trifluoromethyl)-

Description

Contextualization within Sulfur(VI) Fluoride (B91410) Chemistry

Sulfur(VI) fluoride compounds are characterized by a central sulfur atom in its highest oxidation state, bonded to at least one fluorine atom. This class of compounds is renowned for the unique reactivity of the sulfur-fluorine bond. A pivotal concept within this area is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry transformation that has gained prominence for its efficiency and broad applicability. accessscience.com Sulfamoyl fluorides, including the bis(trifluoromethyl) derivative, are key electrophilic partners in SuFEx reactions. nih.gov The high oxidation state of the sulfur atom in these compounds makes the sulfur-fluoride bond exceptionally stable under many conditions, yet susceptible to nucleophilic attack under specific catalytic activation, allowing for the precise and reliable formation of new chemical bonds. nih.gov

Defining Structural Features and the Influence of Bis(trifluoromethyl) Moieties

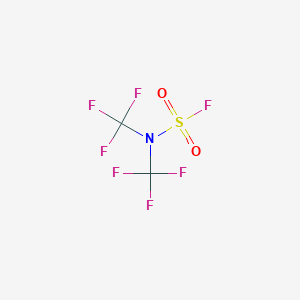

The structure of bis(trifluoromethyl)sulfamoyl fluoride is distinguished by the presence of two electron-withdrawing trifluoromethyl (-CF₃) groups attached to the nitrogen atom. These moieties exert a profound influence on the molecule's chemical and physical properties. The strong inductive effect of the trifluoromethyl groups significantly enhances the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack in SuFEx reactions. This heightened reactivity is a key feature that distinguishes it from other sulfamoyl fluorides.

Table 1: Physicochemical Properties of Bis(trifluoromethyl)sulfamoyl Fluoride

| Property | Value |

| Molecular Formula | C₂F₇NO₂S |

| Molecular Weight | 235.08 g/mol |

| CAS Number | 141577-86-8 |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

Overview of Research Significance in Synthetic Organic Chemistry and Materials Science

The unique combination of stability and tunable reactivity has made bis(trifluoromethyl)sulfamoyl fluoride a valuable reagent in diverse scientific fields. In synthetic organic chemistry, its application in SuFEx click chemistry allows for the efficient construction of complex molecules, including those with potential biological activity. It serves as a versatile building block for creating sulfamide (B24259) linkages, which are present in a variety of pharmaceuticals. The compound is also utilized in bioconjugation techniques to modify and enhance the stability and functionality of biomolecules.

In the realm of materials science, bis(trifluoromethyl)sulfamoyl fluoride is being explored for the creation of high-performance polymers. Its incorporation into polymer backbones can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific dielectric properties. Furthermore, its potential use as an electrolyte additive in lithium batteries is an active area of research, aiming to improve battery performance and safety.

Structure

3D Structure

Properties

CAS No. |

141577-86-8 |

|---|---|

Molecular Formula |

C2F7NO2S |

Molecular Weight |

235.08 g/mol |

IUPAC Name |

N,N-bis(trifluoromethyl)sulfamoyl fluoride |

InChI |

InChI=1S/C2F7NO2S/c3-1(4,5)10(2(6,7)8)13(9,11)12 |

InChI Key |

JYCNAMLHWCQCIS-UHFFFAOYSA-N |

Canonical SMILES |

C(N(C(F)(F)F)S(=O)(=O)F)(F)(F)F |

Origin of Product |

United States |

Synthesis and Structural Characterization

The synthesis of bis(trifluoromethyl)sulfamoyl fluoride (B91410) can be achieved through several methods, each with its own advantages and limitations.

One notable method is the electrochemical fluorination of precursor molecules. Another common approach involves the reaction of secondary amines with sulfuryl fluoride (SO₂F₂). nih.gov

The structural characterization of bis(trifluoromethyl)sulfamoyl fluoride and its derivatives relies on a variety of spectroscopic techniques. ¹⁹F NMR spectroscopy is particularly informative, with characteristic chemical shifts for the trifluoromethyl groups and the sulfamoyl fluoride group.

Table 2: Spectroscopic Data for Bis(trifluoromethyl)sulfamoyl Fluoride

| Spectroscopic Technique | Characteristic Features |

| ¹⁹F NMR | -CF₃ groups: ~ -60 to -70 ppm-SO₂F group: ~ +40 to +50 ppm |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |

Note: The ¹⁹F NMR chemical shift ranges are typical for such functional groups and have been reported in the literature.

Advanced Chemical Reactivity and Reaction Mechanisms of Bis Trifluoromethyl Sulfamoyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful class of click reactions, prized for its efficiency, reliability, and broad applicability in constructing molecular connections. researchgate.netbldpharm.com This chemistry leverages the unique reactivity of the sulfur(VI)-fluoride (S(VI)–F) bond. Compounds containing this functional group, such as sulfamoyl fluorides, are characterized by a delicate balance between remarkable stability and latent reactivity. nih.govmonash.edu The S(VI)–F bond is exceptionally resilient to oxidation, reduction, thermolysis, and strong acids. nih.gov However, under specific catalytic conditions, the electrophilicity of the sulfur center can be unleashed, allowing for rapid and highly selective reactions with a variety of nucleophiles. nih.govmdpi.com This "dormant awakening reactivity" is a cornerstone of its utility, providing a high degree of orthogonality in complex chemical environments. nih.gov

The foundation of SuFEx chemistry lies in the distinct properties of the S(VI)–F bond. Unlike other sulfur(VI)-halide bonds, such as S(VI)–Cl, which are susceptible to reductive collapse, the S(VI)–F bond's cleavage is exclusively heterolytic. bldpharm.comnih.gov This resistance to reduction is attributed to the strong electronegativity of the fluorine atom, which results in a high bond dissociation energy (e.g., 90.5 ± 4.3 kcal/mol for SO₂F₂) and a pathway that avoids radical intermediates. bldpharm.com

The primary driving force for the SuFEx reaction is the significant electrophilicity of the hexavalent sulfur atom, making it an attractive target for nucleophiles. nih.gov The exchange process is a nucleophilic substitution wherein the fluoride atom is displaced by a suitable nucleophile, such as a silyl (B83357) ether, amine, or phenol. researchgate.netnih.gov A key feature of this process is the controllability afforded by the stabilization of the leaving fluoride ion. bldpharm.com Protic species (H⁺) or silicon-based Lewis acids (R₃Si⁺) can trap the departing fluoride, often forming the highly stable bifluoride ion ([FHF]⁻) or a strong Si–F bond, which suppresses the reverse reaction and drives the transformation to completion. bldpharm.comnih.govacs.org These reactions are typically metal-free, enhancing their biocompatibility and simplifying purification. nih.govnih.gov

| Property | Description | Citation(s) |

| Reaction Type | Nucleophilic substitution at a sulfur(VI) center. | acs.org |

| Key Bond | Sulfur(VI)-Fluoride (S(VI)–F). | |

| Bond Stability | Highly stable to redox reactions, thermolysis, and hydrolysis. | bldpharm.comnih.govnih.gov |

| Reactivity | Latent reactivity is "unleashed" under specific catalytic conditions. | nih.govmdpi.com |

| Driving Force | High electrophilicity of the S(VI) center and stabilization of the leaving F⁻ ion. | bldpharm.comnih.gov |

| Common Nucleophiles | Silyl ethers, amines, phenols, alkoxides. | researchgate.netnih.govnih.gov |

| Catalysis | Often metal-free; catalyzed by bases, bifluoride salts, or Lewis acids. | nih.govnih.gov |

The mechanism of SuFEx reactions is centered on a nucleophilic displacement at the highly electrophilic sulfur(VI) atom. This process can be activated by various catalytic systems that either enhance the nucleophilicity of the attacking species or increase the electrophilicity of the sulfur hub.

Theoretical and experimental studies suggest that the nucleophilic displacement in SuFEx reactions proceeds through a hypervalent, five-coordinate sulfur intermediate. researchgate.netresearchgate.netchemrxiv.org This proposed mechanism involves the addition of the nucleophile to the sulfur(VI) center, forming a transient trigonal bipyramidal intermediate before the fluoride leaving group is expelled. acs.org Density Functional Theory (DFT) calculations have provided support for this pathway, particularly in bifluoride-catalyzed transformations. researchgate.netchemrxiv.org The formation of this intermediate is a key step in the exchange process, facilitating the cleavage of the exceptionally strong S–F bond.

The trifluoromethyl anion (CF₃⁻) can serve as a potent nucleophile in specific SuFEx transformations. researchgate.net Reagents such as trifluoromethyltrimethylsilane (TMSCF₃), also known as Ruppert's reagent, are effective sources of the CF₃⁻ anion under catalytic activation. chemrxiv.org In these reactions, the trifluoromethyl anion attacks the electrophilic sulfur(VI) center of a sulfonyl fluoride or a related substrate. researchgate.net This nucleophilic attack leads to the formation of a five-coordinate intermediate, followed by the displacement of the fluoride ion to yield a triflone (R-SO₂-CF₃). researchgate.netacs.org The high polarity of the C–S bonds in sulfone precursors and the formation of strong S–O bonds are significant driving forces for this type of substitution. acs.org This methodology provides a direct route for the introduction of the pharmaceutically important trifluoromethyl group onto sulfur(VI) scaffolds.

The activation of the otherwise stable S(VI)–F bond is crucial for SuFEx reactions and is typically achieved using catalytic systems. These catalysts function by interacting with either the sulfonyl fluoride electrophile or the silyl ether nucleophile, lowering the activation energy for the substitution. nih.govacs.org

Bifluoride salts (Q⁺[FHF]⁻), with potassium bifluoride (KHF₂) being a common example, have been identified as exceptionally powerful catalysts for SuFEx reactions. polympart.comescholarship.orgnih.gov These catalysts demonstrate significantly higher activity compared to traditional organosuperbases, permitting very low catalyst loadings, sometimes as low as 0.05 mol%. escholarship.orgnih.gov The bifluoride anion ([FHF]⁻) possesses a unique combination of modest acidity, moderate nucleophilicity, and high stability due to the strongest known hydrogen bond. nih.gov

The catalytic cycle in the presence of silyl ethers is proposed to begin with the bifluoride ion acting as a fluoride source to deprotect the silyl ether, generating a more potent phenolate (B1203915) or alkoxide nucleophile. acs.org The resulting trialkylsilyl fluoride is a stable byproduct. Concurrently, the formation of the highly stable bifluoride ion from the displaced fluoride can act as a thermodynamic sink, effectively trapping the fluoride and preventing the reverse reaction. nih.govacs.org While it is also possible for the acidic bifluoride ion to activate the S(VI)–F bond through hydrogen bonding, this is generally considered a minor mechanistic pathway. acs.org This catalytic system has proven effective in diverse SuFEx applications, including polymerization reactions and the trifluoromethylation of sulfonyl fluorides. researchgate.netnih.gov

| Catalyst System | Proposed Role | Key Features | Citation(s) |

| **Bifluoride Salts (e.g., KHF₂) ** | Acts as a fluoride source to deprotect silyl ethers, generating potent nucleophiles. Traps leaving F⁻ as stable [FHF]⁻. | Highly active, allowing low catalyst loading (down to 0.05 mol%). Modest acidity and high stability. | acs.orgpolympart.comescholarship.orgnih.gov |

Catalytic Systems in SuFEx Transformations

N-Heterocyclic Carbene Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for SuFEx reactions involving various sulfur(VI) fluorides, including sulfamoyl fluorides. acs.orgbohrium.com This catalytic approach offers a mild and efficient pathway for the formation of sulfonates, sulfonamides, sulfates, sulfamates, and sulfamides. acs.org Typically, a low catalytic loading of about 10 mol% of an NHC is sufficient to promote the reaction between SuFExable hubs and nucleophiles like alcohols or amines. acs.orgbohrium.com

The proposed mechanism suggests that NHCs function as carbon-centered Brønsted bases. They activate the alcohol or amine nucleophile through the formation of a hydrogen bond, thereby increasing its nucleophilicity and facilitating the attack on the sulfur center of the sulfamoyl fluoride. bohrium.com This activation strategy avoids the need for harsh reagents and expands the scope of SuFEx chemistry. The reactions are generally high-yielding, with reported yields ranging from 49% to as high as 99%. acs.orgbohrium.com In some cases, particularly for reactions with amines, a relay catalysis system involving both an NHC and 1-hydroxybenzotriazole (B26582) (HOBt) can be employed to achieve high yields of the corresponding sulfonimidamides. chemrxiv.org

The versatility of NHC catalysis has been demonstrated across a broad scope of substrates, including functionalized secondary benzylic alcohols which are often challenging substrates in SuFEx reactions. chemrxiv.org This methodology provides a robust and scalable tool for the modular assembly of a wide array of valuable sulfur(VI)-containing compounds under silicon-free conditions. acs.orgchemrxiv.org

**3.1.3.3. Lewis Acid Activation (e.g., Ca(NTf₂)₂) **

Lewis acids, particularly calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), have been identified as highly effective activators for SuFEx reactions. nih.gov This strategy is especially crucial for less reactive S(VI) fluorides, such as disubstituted sulfamoyl fluorides, which possess increased electron density at the sulfur atom and consequently exhibit lower intrinsic reactivity. nih.gov These substrates often require forcing conditions to undergo sulfur-fluoride exchange, but the use of Ca(NTf₂)₂ allows the reaction to proceed efficiently at room temperature. nih.gov

A unified method employing Ca(NTf₂)₂ in conjunction with a tertiary amine base like 1,4-diazabicyclo[2.2.2]octane (DABCO) has been developed to access sulfamides, sulfamates, and sulfonamides from their corresponding S(VI) fluoride precursors. researchgate.net The proposed mechanism involves the Lewis acidic calcium center coordinating to the fluorine atom of the sulfamoyl fluoride. This interaction polarizes the S-F bond, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack. nih.gov Concurrently, the DABCO acts as a Brønsted base, activating the amine nucleophile. nih.gov This dual-activation approach has proven successful for a diverse set of substrates, highlighting its utility in medicinal chemistry for generating broad arrays of nitrogen-containing S(VI) compounds. researchgate.net While stoichiometric amounts of the calcium salt are often required for efficient conversion, this method significantly broadens the applicability of S(VI) fluorides in organic synthesis. nih.gov

Organic Superbases (e.g., DBU, BEMP)

Organic superbases are frequently employed to facilitate SuFEx reactions. Bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) play a crucial role in activating the nucleophile and trapping the hydrogen fluoride (HF) byproduct. nih.gov

In the synthesis of sulfamides and polysulfamides, the addition of at least a stoichiometric amount of a base like DBU is often essential for achieving high yields, especially when using less basic amines. nih.gov The base increases the nucleophilicity of the reacting amine, which significantly lowers the reaction barrier. nih.gov While catalytic amounts of DBU can increase reaction yields, stoichiometric quantities often lead to quantitative conversion. nih.gov

BEMP is recognized as a superior SuFEx catalyst compared to DBU. nih.gov However, its practical application on a larger scale is limited by its air sensitivity, higher cost, and lack of bulk availability. nih.gov The strongly basic nature of these organosuperbases can also limit the substrate scope, particularly when functional groups sensitive to strong bases are present. nih.gov For instance, alkyl sulfonyl fluorides with acidic α-protons may undergo elimination side reactions. Therefore, the choice of base and reaction conditions must be carefully considered to ensure successful and clean SuFEx transformations. nih.gov

Substrate Scope and Regioselectivity in SuFEx Reactions

The SuFEx reaction, leveraging activators like bis(trifluoromethyl)sulfamoyl fluoride, demonstrates a broad substrate scope and high regioselectivity, enabling the synthesis of a diverse range of sulfur(VI) compounds and materials.

Reactions with Amines to Yield Sulfamide (B24259) Derivatives

The reaction of sulfamoyl fluorides with primary and secondary amines is a cornerstone of SuFEx chemistry, providing reliable access to a wide variety of sulfamide derivatives. nih.gov The reaction is compatible with a broad range of functional groups and heterocyclic motifs. researchgate.net The activation of the sulfamoyl fluoride, either by Lewis acids or bases, allows for coupling with an extensive array of amines, including aromatic, heteroaromatic, and aliphatic amines. researchgate.net Even amine salts and ammonia (B1221849) have been shown to be competent nucleophiles, generating the desired sulfamide products. researchgate.net

The reaction conditions can be tuned to accommodate the basicity of the amine partner. For instance, while highly nucleophilic amines might react readily, less basic aromatic amines often require the addition of a base like DBU or pyridine (B92270) to achieve high yields. nih.gov This robust protocol has been successfully applied to the synthesis of complex molecules, including nucleoside derivatives, where the sulfamoyl fluoride moiety is selectively installed on exocyclic amine groups and subsequently reacted with various amines to produce sulfamide-functionalized nucleosides. nih.gov

| Sulfamoyl Fluoride | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Monosubstituted alkyl SF | Benzylamine | None | MeCN | 80 | 2 | 70 |

| Monosubstituted alkyl SF | Benzylamine | DBU (cat.) | MeCN | 80 | 2 | 78 |

| Monosubstituted alkyl SF | Benzylamine | DBU (1 equiv.) | MeCN | 80 | 2 | 97 |

| Monosubstituted alkyl SF | Benzylamine | DBU (1 equiv.) | MeCN | 50 | 4 | >99 |

| Monosubstituted aryl SF | Aniline | Pyridine | - | - | - | High Yield |

Reactions with Alcohols and Thiols

The SuFEx reaction of sulfamoyl fluorides can be extended to alcohol nucleophiles, yielding sulfamates, although this transformation is often more challenging than with amines. acs.org The activation of alcohols for reaction with S(VI) fluorides typically requires catalysis, for which N-heterocyclic carbenes (NHCs) have proven effective. acs.orgchemrxiv.org This organocatalytic approach facilitates the silicon-free reaction of various alcohols, including primary and secondary alcohols, with SuFExable hubs to produce the corresponding sulfonylated products. acs.orgchemrxiv.org

Reactions involving thiols are less commonly reported for sulfamoyl fluorides. While the synthesis of sulfonyl fluorides from thiols is a known process, the reverse reaction—using a thiol as a nucleophile in a SuFEx reaction with a sulfamoyl fluoride—is not as well-established. acs.orgnih.govtue.nl General SuFEx chemistry has been shown to be compatible with thiol nucleophiles, but specific examples involving bis(trifluoromethyl)sulfamoyl fluoride are not prevalent in the literature.

Formation of Polysulfamides via SuFEx

A significant application of SuFEx click chemistry is in polymer synthesis, particularly the formation of polysulfamides. nih.gov This is typically achieved through a step-growth polymerization process involving the reaction of bis(sulfamoyl fluoride) monomers with primary bis(amine)s. nih.gov The reliability and high efficiency of the SuFEx reaction allow for the synthesis of fully characterizable, high molecular weight polymers. nih.gov

The polymerization is generally carried out in the presence of an organic base, such as DBU, often in excess, to drive the reaction to completion. nih.gov By carefully selecting the monomer structures, a diverse array of polysulfamides with varied architectures can be obtained. nih.gov These polymers exhibit high thermal stability and tunable glass transition temperatures (Tg), which can be modulated by the composition of the monomers used in the polymerization. nih.gov For instance, copolymers can be synthesized to achieve intermediate thermal properties between those of the corresponding homopolymers. nih.gov This highlights the utility of SuFEx as a powerful tool for creating novel polymeric materials with tailored properties. nih.gov

| Bis(sulfamoyl fluoride) Monomer | Bis(amine) Monomer | Polymer | Mn (kg/mol) | Glass Transition Temp (Tg, °C) |

|---|---|---|---|---|

| Alkyl-based | Alkyl-based (linear) | Homopolymer A | ~5 | 46 |

| Alkyl-based | Aryl-based | Homopolymer B | ~9 | 170 |

| Alkyl-based | Alkyl-based (cyclic) | Homopolymer C | ~3 | - |

| Alkyl-based | Alkyl/Aryl blend | Copolymer (1:1) | - | 62 |

| Alkyl-based | Alkyl/Aryl blend | Copolymer (1:3) | - | 88 |

Based on the conducted research, it is not possible to provide a detailed article on the "" that strictly adheres to the requested outline.

The available scientific literature from the performed searches lacks specific information regarding the trifluoromethylation reactions, oxidation and reduction reactivity profiles, and detailed derivatization strategies for the compound "Sulfamoyl fluoride, bis(trifluoromethyl)-" with the chemical formula ((CF₃)₂NSO₂F).

While one source confirms the synthesis of this compound via an electrochemical process, it does not provide the specific reactivity data required to populate the sections and subsections of the provided outline. Information on related compounds, such as other sulfamoyl fluorides or trifluoromethylating agents, cannot be used as a substitute due to the strict instruction to focus solely on "Sulfamoyl fluoride, bis(trifluoromethyl)-".

Therefore, generating a thorough, informative, and scientifically accurate article for each specified section is not feasible with the currently available information.

Applications in Advanced Organic Synthesis

Construction of Complex Molecular Architectures via S(VI) Linkages

The primary mechanism through which Sulfamoyl fluoride (B91410), bis(trifluoromethyl)- is used to build complex molecules is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry. researchgate.net The S(VI)-F bond is exceptionally stable under a wide range of conditions, including exposure to strong acids, redox reagents, and thermolysis. nih.gov However, its inherent electrophilicity at the sulfur center can be unleashed under specific catalytic conditions, allowing it to react with nucleophiles and form robust covalent linkages. nih.gov

N-disubstituted sulfamoyl fluorides, such as the bis(trifluoromethyl)- variant, exhibit enhanced stability due to the increased electron density on the sulfur atom, which can make them less reactive than other sulfonyl fluorides. nih.govoup.com This challenge is overcome by using activators, such as Lewis acids, which enhance the electrophilicity of the sulfur atom and facilitate the fluoride exchange. oup.com This controlled reactivity allows for the precise connection of molecular fragments, making it a powerful tool for assembling complex architectures that would be difficult to create using other methods. The resulting sulfamide (B24259) linkage is stable, providing a durable connection between molecular components.

Role as a Versatile Electrophilic Reagent in C-N and C-S Bond Formation

The sulfur atom in Sulfamoyl fluoride, bis(trifluoromethyl)- serves as a powerful electrophilic center. This electrophilicity is the basis for its utility in forming new carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, although its application is more extensively documented for S-N bond formation.

The reaction with nitrogen nucleophiles, particularly primary and secondary amines, is a hallmark of SuFEx chemistry. nih.gov When Sulfamoyl fluoride, bis(trifluoromethyl)- reacts with an amine, the nitrogen atom attacks the electrophilic sulfur, displacing the fluoride ion and forming a highly stable sulfamide (S-N) bond. nih.gov This transformation is efficient and highly selective, often proceeding under mild conditions, especially with appropriate activation. nih.gov The reaction is compatible with a wide array of functional groups, making it a versatile method for introducing the bis(trifluoromethyl)sulfamoyl moiety or for linking molecules containing amine functionalities. oup.com

Below is a table representing the typical reaction of sulfamoyl fluorides with various amine nucleophiles to form sulfamides, illustrating the formation of S-N bonds.

| Amine Nucleophile | Product Type | Bond Formed | Catalyst/Activator Example |

| Primary Alkylamine | N-alkyl Sulfamide | S-N | Lewis Acid (e.g., Ca(NTf₂)₂) |

| Secondary Alkylamine | N,N-dialkyl Sulfamide | S-N | Lewis Acid (e.g., Ca(NTf₂)₂) |

| Aniline | N-aryl Sulfamide | S-N | Lewis Acid (e.g., Ca(NTf₂)₂) |

| Peptide (Lysine ε-amino) | Peptide-Sulfamide Conjugate | S-N | Base (e.g., DBU) or Lewis Acid |

This table illustrates the general reactivity of sulfamoyl fluorides in S-N bond formation based on established SuFEx principles.

While the reaction with nitrogen nucleophiles is well-established, specific examples of Sulfamoyl fluoride, bis(trifluoromethyl)- acting as an electrophile for C-S bond formation with thiol-based nucleophiles are less commonly reported in the literature. However, the fundamental principles of SuFEx suggest that such reactions are plausible under appropriate catalytic conditions.

Utility in Late-Stage Functionalization for Diverse Chemical Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves modifying complex molecules, such as drug candidates or natural products, in the final steps of a synthetic sequence. wikipedia.org This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. wikipedia.orgnih.gov

The unique properties of Sulfamoyl fluoride, bis(trifluoromethyl)- make it an excellent reagent for LSF. Its remarkable stability ensures that it does not react indiscriminately with the various functional groups present in a complex molecule. nih.gov The S(VI)-F bond is orthogonal to many common reagents and conditions used in organic synthesis. oup.com This chemoselectivity allows for the precise modification of a target site, typically an amine or hydroxyl group, without affecting the rest of the molecular scaffold. rsc.org By introducing the (CF₃)₂NSO₂- group, chemists can significantly alter the steric and electronic properties of a molecule, potentially improving its biological activity, metabolic stability, or other pharmacokinetic parameters. oup.com

Application in Sulfamoylation of Hydroxyl Groups

The reaction of Sulfamoyl fluoride, bis(trifluoromethyl)- with hydroxyl-containing compounds, such as alcohols and phenols, is a key application that results in the formation of sulfamate (B1201201) esters (R-O-SO₂-N(CF₃)₂). This process, known as sulfamoylation, involves the attack of the oxygen nucleophile on the electrophilic sulfur center, displacing the fluoride. nih.gov

As with other nucleophiles, the reaction of the highly stable bis(trifluoromethyl)sulfamoyl fluoride with alcohols often requires activation to proceed efficiently. nih.gov Methods have been developed that utilize a combination of a Lewis acid and a mediating base to facilitate the transformation of sulfamoyl fluorides into the corresponding sulfamates. nih.gov This reaction provides a direct and efficient route to sulfamate-containing molecules, which are of interest in medicinal chemistry and materials science. The resulting sulfamate linkage is robust and can profoundly influence the properties of the parent molecule.

The following table shows representative examples of the sulfamoylation of hydroxyl groups using activated sulfamoyl fluorides.

| Hydroxyl Compound | Product Type | Bond Formed | Catalyst/Activator Example |

| Primary Alcohol | Alkyl Sulfamate | S-O | Lewis Acid (e.g., Ca(NTf₂)₂) + Base |

| Secondary Alcohol | Alkyl Sulfamate | S-O | Lewis Acid (e.g., Ca(NTf₂)₂) + Base |

| Phenol | Aryl Sulfamate | S-O | Lewis Acid (e.g., Ca(NTf₂)₂) + Base |

This table represents the general reaction for the formation of sulfamates from hydroxyl groups and sulfamoyl fluorides under activated SuFEx conditions.

Contributions to Materials Science and Polymer Chemistry

Synthesis of High-Performance Fluorinated Polymers

The primary application of bis(trifluoromethyl)sulfamoyl fluoride (B91410) in polymer chemistry is as a monomer for the synthesis of high-performance fluorinated polymers, most notably polysulfamides. These polymers are analogues of polyureas and are of interest for their unique properties conferred by the sulfamide (B24259) linkage. chemrxiv.orgnih.gov

The synthesis of polysulfamides from sulfamoyl fluoride monomers is efficiently achieved through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. chemrxiv.orgscispace.com This process involves a step-growth polymerization, typically the polycondensation of a bis(sulfamoyl fluoride) monomer with a primary bis(amine) in the presence of a base catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). chemrxiv.orgscispace.com The SuFEx reaction is known for its high efficiency, mild reaction conditions, and functional group tolerance, making it a robust method for creating diverse polymer architectures. scispace.com

Alternatively, an A₂B₂ polymerization process can be employed, coupling bis(sulfamoyl fluoride) monomers with bis(amines). nih.gov However, challenges such as the instability of certain aryl bis(sulfamoyl fluoride) monomers have led to the development of AB-type monomer polymerization, which offers a more controlled approach and can yield higher molar masses by ensuring a perfect 1:1 stoichiometry. nih.govresearchgate.net

Once synthesized, these polymers are typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylacetamide (DMAc), or dimethylformamide (DMF), which allows for comprehensive characterization. chemrxiv.orgscispace.com Standard analytical techniques used to characterize the resulting polysulfamides include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the polymer repeating units. scispace.com

Size-Exclusion Chromatography (SEC): To determine the molecular weight (Mₙ) and polydispersity index (Đ) of the polymer chains. scispace.com

Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer. chemrxiv.orgnih.gov

Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (T₉). chemrxiv.orgnih.gov

The incorporation of bis(trifluoromethyl) groups into the polymer backbone has a profound influence on the final material properties, leading to enhancements in thermal stability and dielectric performance.

Table 1: Thermal Properties of Various Polysulfamides Synthesized via SuFEx Chemistry Tₔ represents the 5% weight loss temperature.

| Polymer ID | Monomers | Mn (kg/mol) | PDI | Td (°C) | Reference |

|---|---|---|---|---|---|

| Poly-3a | 3a (AB-type) | 17.0 | 2.26 | ~250 | nih.gov |

| Poly-3b | 3b (AB-type) | - | - | ~200 | nih.gov |

| Poly-3d | 3d (AB-type) | 10.0 | - | ~225 | nih.gov |

| Poly-3g | 3g (AB-type) | - | - | ~270 | nih.gov |

| 3b | 1b + 2a (A₂B₂) | 6.7 | 1.6 | 198 | chemrxiv.org |

| 3f | 1b + 2c (A₂B₂) | 3.0 | 1.5 | 246 | chemrxiv.org |

| 3n | 1h + 2c (A₂B₂) | 4.8 | 1.6 | 265 | chemrxiv.org |

The introduction of trifluoromethyl (-CF₃) groups is a well-established strategy for lowering the dielectric constant (Dₖ or ε') of polymers, a crucial requirement for materials used in microelectronics, high-frequency communication, and advanced packaging. researchgate.netrsc.orgmdpi.com While specific dielectric data for polysulfamides derived from bis(trifluoromethyl)sulfamoyl fluoride are not extensively reported, the fundamental principles governing the effect of -CF₃ groups on other polymer systems, such as polyimides and epoxy resins, are directly applicable. mdpi.comrsc.org

The reduction in dielectric constant is primarily attributed to two key factors:

Reduced Electronic Polarizability: The fluorine atom is the most electronegative element, leading to the formation of a very strong and highly polarized carbon-fluorine (C-F) bond. nasa.gov This high electronegativity tightly binds the electrons within the C-F bond, significantly reducing their ability to be displaced by an external electric field. rsc.orgacs.org This decrease in electronic polarizability contributes directly to a lower dielectric constant. mdpi.comnasa.gov

Studies on various fluorinated polyimides have consistently shown that incorporating -CF₃ groups can significantly reduce the dielectric constant from values around 3.0-3.5 to as low as 2.4-2.7. researchgate.netrsc.orgresearchgate.net

Influence of Fluorinated Substituents on Material Properties

Specialized Applications in Electrochemical Devices

Beyond polymer synthesis, sulfamoyl fluorides are being investigated for their potential in energy storage technologies, particularly as components in the electrolytes of lithium-ion batteries.

Sulfamoyl fluorides, including N,N-disubstituted variants like bis(trifluoromethyl)sulfamoyl fluoride, are explored as a functional class of electrolyte additives for lithium metal batteries. mit.edu The primary goal of using such additives is to improve the electrochemical performance, specifically the Coulombic efficiency (CE) and long-term cycling stability, by modifying the solid electrolyte interphase (SEI). mit.eduresearchgate.net The SEI is a passivation layer that forms on the anode surface during the initial charging cycles and is critical to the battery's stability and lifespan. mit.edunih.gov

The function of sulfamoyl fluoride additives is linked to their electrochemical reduction at the anode surface, contributing to the formation of a more stable and effective SEI. mit.eduresearchgate.net A stable SEI prevents the continuous decomposition of the electrolyte and minimizes the loss of active lithium, thereby enhancing the battery's efficiency and longevity. mit.edursc.org Research on this class of additives has identified that the nitrogen center unique to sulfamoyl fluorides plays a beneficial role in promoting the coordination of lithium ions (Li⁺) and helps prevent the structural fragmentation of the additive molecule during the electrochemical cycling process. mit.edu This tailored modification of the SEI chemistry is a key strategy for enabling the use of high-energy-density anodes like lithium metal. mit.eduresearchgate.net

Applications in Chemical Biology and Advanced Bioconjugation Techniques

Strategies for Modifying Biomolecules

The modification of biomolecules using bis(trifluoromethyl)sulfamoyl fluoride (B91410) is rooted in the SuFEx reaction, which has been recognized as a next-generation "click chemistry" tool. nih.govdntb.gov.ua This reaction involves the exchange of the fluoride atom on the sulfur(VI) center with a nucleophile. acs.org In the context of chemical biology, the primary nucleophiles are the side chains of specific amino acid residues within proteins.

The SuFEx process is highly chemoselective and can proceed under mild, bio-tolerable conditions, including in aqueous solutions at physiological pH and temperature. nih.govnih.gov The reactivity of the sulfamoyl fluoride group can be precisely controlled, allowing it to form robust covalent bonds with target biomolecules. acs.org This covalent linkage strategy is particularly effective for targeting nucleophilic amino acids such as tyrosine, lysine, serine, histidine, and threonine within protein structures. nih.gov The reaction's efficiency is often enhanced by the specific microenvironment of a protein's binding pocket, where proximity effects can accelerate the covalent bond formation. researchgate.net This proximity-induced reactivity allows for the site-selective labeling of proteins, a crucial capability for developing advanced bioconjugates. nih.gov

A key application of modifying biomacromolecules with reagents like bis(trifluoromethyl)sulfamoyl fluoride is the enhancement of their structural stability and the preservation or modulation of their function. The formation of a covalent sulfamide (B24259) linkage through the SuFEx reaction introduces a highly stable bond. The sulfur(VI)-fluoride bond itself exhibits exceptional stability against hydrolysis, reduction, and oxidation, a property that is transferred to the resulting bioconjugate. acs.orgresearchgate.net

By strategically modifying proteins, it is possible to introduce new intramolecular or intermolecular cross-links, which can stabilize the protein's tertiary or quaternary structure. nih.gov This increased stability can make the protein more resistant to denaturation by heat or chemical agents. Furthermore, the modification is designed to be highly selective, targeting specific residues in a way that preserves the protein's native conformation and biological activity. nih.gov For example, studies on the modification of erythropoietin and cell-penetrating peptides have shown that the biological functions of the proteins were well-preserved after conjugation via SuFEx chemistry. nih.gov This ability to enhance stability while maintaining functionality is critical for the development of more robust protein-based therapeutics and diagnostics.

Development of Chemical Probes and Covalent Modifiers

Bis(trifluoromethyl)sulfamoyl fluoride and related sulfonyl fluorides serve as privileged "warheads" for the creation of chemical probes and covalent modifiers. nih.govresearchgate.net A chemical probe typically consists of a reactive group (the warhead) that forms a covalent bond with a target, a linker, and a reporter tag (such as a fluorophore or a biotin (B1667282) handle for enrichment). wikipedia.org The sulfamoyl fluoride moiety is an ideal warhead due to its balance of stability in aqueous environments and its tunable reactivity toward biological nucleophiles. researchgate.net

The development of these probes allows researchers to covalently label and "fish out" specific proteins from complex biological mixtures for identification and study. sigmaaldrich.com The high reactivity conferred by the bis(trifluoromethyl) groups makes this particular sulfamoyl fluoride an attractive candidate for designing highly efficient probes. These covalent modifiers have been instrumental in expanding the "druggable proteome" by moving beyond traditional cysteine-targeting strategies to engage a wider range of amino acid residues. nih.gov

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to monitor the functional state of enzymes directly in their native biological environment. wikipedia.org ABPP relies on chemical probes that covalently modify the active site of an enzyme, providing a readout of its catalytic activity rather than just its abundance. wikipedia.org

Sulfonyl fluoride-based probes have been successfully used in ABPP to target various enzyme classes, most notably serine hydrolases. sigmaaldrich.comnih.gov However, their utility extends to other enzymes where functional tyrosine or other nucleophilic residues are present in the active site. nih.govox.ac.uk The probe covalently modifies catalytically essential serine or tyrosine residues, allowing for the selective enrichment and identification of active enzymes from a proteome. nih.gov This approach has been used to study glutathione (B108866) transferases (GSTs), where sulfonyl fluoride probes selectively label functional tyrosine residues in the substrate-binding site. nih.govox.ac.uk The high selectivity of these probes makes them invaluable tools for the functional annotation of enzymes in complex proteomes and for screening potential enzyme inhibitors. nih.gov

Radiochemistry and [¹⁸F]-Labeling Methodologies

The integration of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) into molecules for Positron Emission Tomography (PET) imaging is a cornerstone of modern medical diagnostics and drug development. uchicago.edu The sulfamoyl fluoride group provides an excellent scaffold for developing ¹⁸F-labeling methods due to the inherent presence of a sulfur-fluorine bond. nih.gov The development of efficient and reliable methods for producing ¹⁸F-labeled sulfamoyl fluorides is an active area of research, as these compounds can serve as valuable PET imaging agents. acs.orgacs.orgfigshare.com

One of the most effective strategies for synthesizing ¹⁸F-labeled sulfamoyl fluorides is through a late-stage ¹⁸F/¹⁹F isotopic exchange (IE). acs.orgresearchgate.net This method involves reacting a pre-synthesized, non-radioactive ('cold') sulfamoyl fluoride precursor with a source of [¹⁸F]fluoride. The ¹⁹F atom on the sulfuryl center is directly swapped for a radioactive ¹⁸F atom.

This approach has proven highly efficient, achieving high radiochemical yields (RCYs) for a wide variety of substrates. acs.orgacs.orgfigshare.comresearchgate.net The IE method is particularly valuable because it allows for the labeling of complex molecules that might be inaccessible through direct synthesis from amine precursors under radiolabeling conditions. researchgate.net Research has demonstrated the successful ¹⁸F-labeling of numerous sulfamoyl fluorides derived from primary amines, secondary amines, and biologically active molecules with RCYs reaching up to 97%. acs.orgresearchgate.net

Table 1: Radiochemical Yields (RCY) of ¹⁸F-Labeled Sulfamoyl Fluorides via Isotopic Exchange This table presents a selection of substrates and their corresponding radiochemical yields when labeled using the ¹⁸F/¹⁹F isotopic exchange method.

| Precursor Type | Substrate Example | Radiochemical Yield (RCY) |

| Primary Aromatic Amine | Benzothiazole derivative | 52% |

| Primary Aromatic Amine | Pyridine (B92270) derivative | 58% |

| Primary Aliphatic Amine | Benzylamine derivative | 91% |

| Secondary Heterocyclic Amine | Pyrrolidine derivative | 85% |

| Secondary Heterocyclic Amine | Morpholine derivative | 97% |

| Other N-Heterocycles | Carbazole derivative | 78% |

| Other N-Heterocycles | Oxazolidone derivative | 64% |

Data sourced from Jeon et al., 2021. acs.org

A more recent and complementary approach involves the direct ¹⁸F-fluorosulfurylation of amine substrates. nih.govnih.govresearchgate.net This method bypasses the need for a pre-synthesized sulfamoyl fluoride precursor and instead constructs the ¹⁸F-labeled compound directly from an amine. The key to this strategy is the in situ generation of a highly reactive [¹⁸F]FSO₂⁺ transfer agent. nih.govnih.gov

This electrophilic species is typically formed by eluting [¹⁸F]fluoride from a cartridge with a solution containing a precursor like an imidazolium (B1220033) salt. nih.gov The generated [¹⁸F]FSO₂⁺ agent then readily reacts with a variety of primary and secondary amine substrates to form the desired ¹⁸F-labeled sulfamoyl fluorides. A significant advantage of this technique is its operational simplicity; it can be performed in hydrous organic media, which eliminates the need for the strict azeotropic drying and the use of cryptands that are often required in nucleophilic ¹⁸F-labeling processes. nih.govresearchgate.net This direct approach broadens the accessibility of SuFEx radiochemistry for the reliable production of PET radiotracers. nih.gov

Comparative Analysis and Structure Reactivity Relationships

Impact of Trifluoromethyl Substitutions on Compound Properties

The presence of two trifluoromethyl (-CF₃) groups attached to the nitrogen atom in bis(trifluoromethyl)sulfamoyl fluoride (B91410), ((CF₃)₂NSO₂F), profoundly influences its chemical behavior, imparting a high degree of stability and specific reactivity patterns.

The bis(trifluoromethyl) substitution confers significant chemical inertness to the molecule. The strong electron-withdrawing nature of the two -CF₃ groups diminishes the electron density at the sulfur center. This reduction in electron density decreases the electrophilicity of the sulfur atom, rendering it less susceptible to nucleophilic attack. Consequently, N-disubstituted sulfamoyl fluorides like bis(trifluoromethyl)sulfamoyl fluoride are generally inert toward a broad spectrum of nucleophiles and exhibit enhanced thermal stability. enamine.net While the S-F bond can be activated for Sulfur(VI) Fluoride Exchange (SuFEx) reactions, the conditions required are often more demanding compared to other sulfonyl fluorides, reflecting this inherent stability. nih.gov For instance, the SuFEx reaction of N-disubstituted sulfamoyl fluorides may necessitate the use of specific catalytic systems, such as Ca(NTf₂)₂ in conjunction with DABCO, to achieve efficient transformation at room temperature. nih.gov

Bis(trifluoromethyl)sulfamoyl fluoride demonstrates considerable hydrolytic stability, particularly in neutral to acidic conditions. The inertness of the sulfamoyl fluoride (-SO₂F) group contributes to its resistance to hydrolysis within a pH range of 4 to 7. Generally, sulfamoyl fluorides are recognized for their stability in aqueous solutions across a wide pH spectrum (1–10). nih.gov While aryl substituents also possess electron-withdrawing properties that contribute to stability, the intense inductive effect of the two trifluoromethyl groups provides a superior level of hydrolytic resilience. In highly basic environments (pH > 10), cleavage of the S-N bond can occur. N-disubstituted sulfamoyl fluorides are noted to be stable toward hydrolysis, especially under basic conditions. enamine.net

| Property | Influence of (CF₃)₂N- Group | Underlying Cause |

|---|---|---|

| Chemical Inertness | High | Strong electron-withdrawing nature of CF₃ groups reduces sulfur's electrophilicity. |

| Resistance to Nucleophiles | High | Reduced susceptibility to nucleophilic attack at the sulfur center. enamine.net |

| Thermal Stability | Enhanced | Strong covalent bonds and overall molecular stability. |

| Hydrolytic Stability | High (especially at pH 1-10) | Inertness of the -SO₂F group, enhanced by the electronic effect of CF₃ groups. nih.gov |

Differentiation from Other Sulfur(VI) Fluoride Classes

The chemical properties of bis(trifluoromethyl)sulfamoyl fluoride are best understood when contrasted with other classes of sulfur(VI) fluorides, such as sulfonyl fluorides and sulfonimidoyl fluorides.

Sulfonyl fluorides (RSO₂F) are a cornerstone of SuFEx click chemistry, valued for the unique balance of stability and latent reactivity of the S-F bond. nih.gov However, sulfamoyl fluorides (R₂NSO₂F) exhibit significantly greater stability. It has been noted that sulfamoyl fluorides are at least 30-fold more stable than analogous sulfonyl fluorides. nih.gov This heightened stability is attributed to the increased electron density at the sulfur atom, donated by the nitrogen substituent, which tempers its electrophilicity. nih.gov

This difference in stability directly impacts their reactivity in SuFEx reactions. While aryl and alkyl sulfonyl fluorides can undergo nucleophilic substitution under various conditions, N-disubstituted sulfamoyl fluorides often require more forceful activation, such as catalysis with strong bases or Lewis acids. nih.gov The S-F bond in sulfonyl fluorides is more readily "unleashed" compared to the more resilient bond in sulfamoyl fluorides. nih.gov

Sulfonimidoyl fluorides represent aza-isosteres of sulfonyl fluorides, featuring a sulfur-nitrogen double bond (S=N). nih.gov This structural feature introduces several key distinctions from sulfamoyl fluorides.

Chirality : The sulfur atom in a sulfonimidoyl fluoride is a stereocenter, meaning these compounds can exist as enantiomers. nih.govnih.gov This contrasts with sulfamoyl fluorides, where the sulfur atom is achiral. The synthesis of enantioenriched sulfonimidoyl fluorides and their stereospecific reactions are areas of active research. nih.govnih.gov

Reactivity Tuning : The substituent on the nitrogen of the S=N bond (R²) provides an additional "handle" to modulate the compound's reactivity and physicochemical properties, an option not available in the same way for sulfonyl fluorides or sulfamoyl fluorides. nih.gov

Structural Formula : The fundamental connectivity differs, with sulfamoyl fluorides having the structure R₂N-SO₂-F and sulfonimidoyl fluorides having the structure R¹-S(O)(F)=N-R². wikipedia.org

| Feature | Sulfamoyl Fluorides ((R)₂NSO₂F) | Sulfonyl Fluorides (RSO₂F) | Sulfonimidoyl Fluorides (R¹-S(O)(F)=N-R²) |

|---|---|---|---|

| General Structure | Nitrogen single-bonded to the SO₂F group. | Alkyl or aryl group single-bonded to the SO₂F group. | Features an S=N double bond; an aza-isostere of a sulfonyl group. nih.gov |

| Sulfur Chirality | Achiral | Achiral | Chiral (stereocenter at sulfur). nih.govnih.gov |

| Relative Stability | Very high; more stable than sulfonyl fluorides. nih.gov | High, but generally more reactive than sulfamoyl fluorides. nih.gov | Stability and reactivity are tunable via N-substituents. nih.gov |

| Key Application | Connective chemistry (SuFEx), high-performance polymers. | Workhorse of SuFEx chemistry, biological probes. | Chiral building blocks, sulfonamide isosteres. nih.govnih.gov |

Aryl vs. Alkyl Sulfamoyl Fluoride Reactivity and Stability Profiles

Within the sulfamoyl fluoride class, the nature of the substituents on the nitrogen atom—whether they are aryl or alkyl groups—significantly influences the compound's reactivity and stability. The primary factor is the electronic effect of these groups on the electrophilicity of the sulfur center.

Aryl Sulfamoyl Fluorides : Aryl groups are generally electron-withdrawing. When attached to the nitrogen, they pull electron density away from it, which in turn makes the nitrogen less capable of donating electron density to the sulfuryl group (SO₂). This results in a more electrophilic, and therefore more reactive, sulfur atom. Sulfamoyl chlorides with electron-withdrawing substituents on the nitrogen exhibit reactivity similar to that of highly reactive sulfonyl chlorides. researchgate.net

Alkyl Sulfamoyl Fluorides : Alkyl groups are electron-donating. They increase the electron density on the nitrogen, which enhances its ability to donate to the sulfuryl center. This donation reduces the electrophilicity of the sulfur atom, making the S-F bond less susceptible to nucleophilic attack. researchgate.net Consequently, converting alkyl-substituted sulfamoyl chlorides to their corresponding fluorides can require harsher conditions (e.g., silver fluoride) compared to their aryl-substituted counterparts, for which potassium bifluoride may be sufficient. researchgate.net

Furthermore, the stability profiles can differ due to available decomposition pathways. Alkyl sulfonyl fluorides with α-protons can be prone to elimination reactions under strongly basic conditions, a pathway unavailable to aryl derivatives. nih.gov This suggests a potential for similar instability in certain alkyl sulfamoyl fluorides under specific conditions. springernature.com In contrast, aryl sulfamoyl fluorides benefit from the stability of the aromatic system and the lack of simple elimination pathways.

| Property | Aryl-Substituted (Ar₂NSO₂F) | Alkyl-Substituted (Alk₂NSO₂F) |

|---|---|---|

| Electronic Effect of Substituent | Electron-withdrawing | Electron-donating |

| Electrophilicity of Sulfur Atom | Higher (more reactive) | Lower (less reactive). researchgate.net |

| Reactivity in SuFEx | Relatively higher | Relatively lower; may require stronger activation. researchgate.net |

| Stability Profile | Generally high, stabilized by the aromatic ring. | Generally high, but can be susceptible to elimination pathways if α-protons are present. nih.gov |

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for SuFEx Reactions

The inherent stability of sulfamoyl fluorides, stemming from the electron-donating nature of the nitrogen atom that reduces the electrophilicity of the sulfur center, presents a significant challenge for their application in SuFEx reactions. nih.govoup.com Consequently, a primary focus of current research is the development of robust catalytic systems to activate the otherwise resilient S-F bond for nucleophilic substitution.

Several catalytic strategies have emerged to overcome this hurdle:

Lewis Acid Catalysis: Calcium(II) bistriflimide (Ca(NTf₂)₂) has been identified as an effective Lewis acid for activating a range of S(VI) fluorides, including sulfamoyl fluorides. nih.govresearchgate.net The mechanism is thought to involve the calcium ion coordinating to both an oxygen atom of the sulfonyl group and the fluoride (B91410) atom, thereby increasing the electrophilicity of the sulfur atom and facilitating nucleophilic attack. nih.govhmc.edu The addition of a co-catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), further enhances reaction rates by acting as a Brønsted base to activate the amine nucleophile. nih.govnih.gov

Organocatalysis: Non-metal catalysts are also under investigation. N-Heterocyclic carbenes (NHCs) have shown promise in catalyzing SuFEx reactions. researchgate.net Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been used, although their exact role—whether as a nucleophilic catalyst forming an activated ammonium (B1175870) salt or simply as a Brønsted base—can be system-dependent. nih.gov

Transition Metal Catalysis: While less common for direct SuFEx activation of sulfamoyl fluorides, transition-metal-catalyzed processes (e.g., using palladium, copper, or nickel) are crucial for the synthesis of diverse sulfonyl fluoride precursors, thereby expanding the available building blocks for SuFEx chemistry. sigmaaldrich.comresearchgate.net A unique bismuth-catalyzed one-step assembly of sulfonyl fluorides has also been developed, highlighting the potential of main-group elements in this field. oup.comresearchgate.net

| Catalyst Type | Examples | Proposed Role | Reference |

|---|---|---|---|

| Lewis Acid | Ca(NTf₂)₂ | Activates S-F bond via coordination to S=O and F | nih.govnih.gov |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Nucleophilic catalysis | researchgate.net |

| Organocatalyst (Base) | DBU, DABCO | Brønsted base activation of nucleophile; potential nucleophilic catalysis | nih.govnih.gov |

| Main-Group Metal | Bi(III) Compounds | Catalyzes formation of aryl sulfonyl fluoride precursors | oup.comresearchgate.net |

Exploration of New Substrate Scopes for Diverse Derivatization

A key goal in SuFEx chemistry is to broaden the range of nucleophiles that can be efficiently coupled with sulfamoyl fluorides. This expansion allows for the creation of more diverse and complex molecular architectures for applications in drug discovery and materials science. Research efforts are focused on improving reaction conditions to accommodate a wider variety of functional groups and substrate classes.

The primary substrates are nucleophiles that react with the electrophilic sulfur center:

Amines: Secondary amines are excellent substrates, reacting under Lewis acid catalysis to form a diverse set of sulfamides at room temperature. researchgate.netnih.gov Primary amines can also be used, but the resulting N-H containing products can be unstable under basic conditions, sometimes leading to side reactions. nih.govoup.com The development of solid reagents that act as "+SO₂F" donors has helped to overcome some of these challenges, allowing for the successful synthesis of sulfamoyl fluorides from primary amines and anilines. oup.com

Phenols and Alcohols: While phenols react readily with more reactive SuFEx hubs like sulfuryl fluoride (SO₂F₂), their reaction with stable sulfamoyl fluorides is more challenging. nih.gov Alcohols are generally less reactive nucleophiles than amines in this context. The development of more potent catalytic systems is a key objective to enable efficient S-O bond formation using sulfamoyl fluorides.

Thiols: The reaction of thiols with SuFEx hubs like ethenesulfonyl fluoride (ESF) has been used to create alkyl sulfonyl fluorides, which can then be used in subsequent SuFEx reactions with amines or alcohols. researchgate.net This highlights a strategy of using multi-step click reactions to connect different classes of substrates.

Computational and Theoretical Studies on Reaction Mechanisms and Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate mechanisms of SuFEx reactions and the electronic properties of molecules like bis(trifluoromethyl)sulfamoyl fluoride. These theoretical studies provide insights that are crucial for catalyst design and reaction optimization.

Key findings from computational studies include:

Mechanism of Catalysis: DFT calculations have corroborated the role of Ca(NTf₂)₂ in activating the S-F bond. hmc.edu Models of the transition state reveal a bidentate coordination of the calcium ion to the sulfonyl oxygen and the fluoride atom, which lowers the activation energy of the reaction. nih.govhmc.edu These studies also support the role of additives like DABCO as a Brønsted base that activates the incoming nucleophile by accepting a proton in the transition state. hmc.edu

Transition State Analysis: Theoretical models have detailed the geometry of the SuFEx transition state, confirming an Sₙ2-like mechanism with inversion of configuration at the sulfur center. nih.gov The calculations show a compressed geometry in the transition state, which is necessary to achieve base activation. hmc.edu

Electronic Properties: The unique stability of the S(VI)-F bond is attributed to a combination of factors, including significant pi-donation from fluorine to sulfur and the high ionicity of the bond. nih.gov Computational studies help quantify these electronic effects and explain the remarkable resistance of sulfonyl fluorides to hydrolysis and redox chemistry compared to other sulfonyl halides. sigmaaldrich.comnih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The robustness and reliability of SuFEx reactions make them ideal candidates for integration into modern high-throughput synthesis technologies. Flow chemistry and automated platforms offer significant advantages in terms of safety, efficiency, and the ability to rapidly generate molecular libraries.

Flow Chemistry: Continuous flow synthesis is particularly advantageous for handling highly reactive or gaseous reagents sometimes used in SuFEx chemistry, improving safety and control over reaction conditions. up.ac.za The precise control of temperature, pressure, and reaction time in flow reactors can lead to higher yields and purities. soci.org This technology enables the synthesis of compounds like sulfonyl [¹⁸F]fluorides for applications in positron emission tomography (PET). scispace.com

Automated Synthesis: Automated platforms are being developed to accelerate the design-make-test-analyze cycle in drug discovery. chimia.ch By combining robotic synthesisers with computational design algorithms, new molecules can be rapidly created and screened. The modular and high-yielding nature of SuFEx chemistry allows it to be incorporated as a reliable ligation tool in these automated workflows for creating libraries of compounds, such as sulfonamides and esters, for biological testing. chimia.chmit.edu

Design of Next-Generation SuFExable Hubs and Linkers

A major frontier in SuFEx chemistry is the design of multifunctional "hubs" or "linkers." These are core molecules that possess a SuFExable group, like sulfamoyl fluoride, alongside other reactive handles. This design allows for a "Diversity Oriented Clicking" (DOC) approach, where a single hub can be used to generate a wide array of complex structures through sequential, orthogonal click reactions. nih.govbohrium.com

Key design principles for these next-generation hubs include:

Q & A

Q. What are the optimal synthetic conditions for preparing bis(trifluoromethyl)sulfamoyl fluoride derivatives, and how can purity be maximized?

Methodological Answer:

- Electrochemical fluorination of dimethylaminocarbamyl chloride in tetramethyl sulfone solvent at controlled voltages (10–15 V) yields bis(trifluoromethyl)carbamyl fluoride with ~37% efficiency. Key parameters include low reactant concentration and inert atmosphere to minimize side reactions .

- For nucleophilic substitution reactions (e.g., with phenol or amines), use polar aprotic solvents (DMSO, MTBE) and CsF as a catalyst. Monitor temperature (20–40°C) to avoid decomposition .

- Purification via fractional distillation under reduced pressure (20–30 mmHg) or recrystallization in hexane/ethyl acetate mixtures enhances purity (>98%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing bis(trifluoromethyl)sulfamoyl fluoride derivatives?

Methodological Answer:

- 19F NMR : Identifies trifluoromethyl (-CF₃) and sulfamoyl fluoride (-SO₂F) groups. Chemical shifts for -CF₃ typically appear at δ -60 to -70 ppm, while -SO₂F resonates at δ 40–50 ppm .

- X-ray crystallography : Resolves stereoelectronic effects in derivatives like [Bzmim][NTf₂], confirming sulfonyl fluoride geometry and fluorine coordination .

- Mass spectrometry (EI-MS) : Detects molecular ions (e.g., m/z 314 for C₈H₈F₂N₂O₅S₂) and fragmentation patterns, validated against NIST reference data .

Q. What mechanistic insights explain the reactivity of bis(trifluoromethyl)sulfamoyl fluoride in nucleophilic substitutions?

Methodological Answer:

- The sulfamoyl fluoride group (-SO₂F) acts as a "clickable" electrophile. In SuFEx (Sulfur(VI) Fluoride Exchange) chemistry, it reacts with phenols or amines via a two-step process: (1) fluoride displacement by nucleophile, (2) stabilization via hydrogen-bonding networks in polar solvents .

- Kinetic studies show pseudo-first-order dependence on nucleophile concentration. Use stopped-flow IR or 19F NMR to track intermediate fluorosulfate formation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of bis(trifluoromethyl)sulfamoyl fluoride in novel reactions?

Methodological Answer:

- Transition-state modeling : DFT calculations (B3LYP/6-311+G*) reveal activation barriers for SuFEx reactions. Compare computed 19F NMR shifts with experimental data to validate intermediates .

- Solvent effects : Use COSMO-RS to simulate solvation free energy in water, acetone, or chloroform. This predicts regioselectivity in hydrosilylation or esterification reactions .

Q. What advanced in situ techniques can monitor bis(trifluoromethyl)sulfamoyl fluoride reactions in real time?

Methodological Answer:

- Operando NMR : Track reaction progress using a flow NMR probe with deuterated solvents (e.g., DMSO-d₆). Enables detection of short-lived intermediates like fluorosulfates .

- Raman spectroscopy : Monitor vibrational modes (e.g., S=O stretching at 1350–1450 cm⁻¹) to assess bond cleavage/formation during electrochemical fluorination .

Q. How can contradictory data on hydrolysis rates of bis(trifluoromethyl)sulfamoyl fluoride under varying pH be resolved?

Methodological Answer:

- Hydrolysis resistance at pH 4–7 is due to the inert -SO₂F group. At pH >10, aqueous base cleaves the S-N bond, forming sulfonate and bis(trifluoromethyl)amine.

- Experimental design : Conduct controlled hydrolysis in buffered solutions (pH 4–12) at 25–80°C. Use LC-MS to quantify products (e.g., CF₃NH₂ via MRM transitions) .

Q. What strategies enable the design of bis(trifluoromethyl)sulfamoyl fluoride derivatives for targeted applications (e.g., lithium-ion batteries or polymer electrolytes)?

Methodological Answer:

- Lithium-ion conductors : Incorporate bis(trifluoromethyl)sulfonylimide ([NTf₂]⁻) into ionic liquids (e.g., [Bzmim][NTf₂]). Measure ionic conductivity (≥5 mS/cm at 25°C) via impedance spectroscopy .

- Polymer functionalization : Graft sulfamoyl fluoride groups onto PVdF backbones via radical polymerization. Validate grafting efficiency using XPS (F1s and S2p peaks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.